molecular formula C5H12N2O2S2 B13743785 4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI)

4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI)

Cat. No.: B13743785
M. Wt: 196.3 g/mol
InChI Key: XVNJFLOPXOHVQW-UHFFFAOYSA-N
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Description

4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) is a chemical compound with the molecular formula C5H12N2O2S2 and a molecular weight of 196.29. It is known for its unique structure, which includes a thiomorpholine ring and a sulfonamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

The synthesis of 4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) typically involves the reaction of thiomorpholine with sulfonamide derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The thiomorpholine ring can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

4-Thiomorpholinesulfonamide,2-methyl-(7CI,8CI) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H12N2O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-methylthiomorpholine-4-sulfonamide

InChI

InChI=1S/C5H12N2O2S2/c1-5-4-7(2-3-10-5)11(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9)

InChI Key

XVNJFLOPXOHVQW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCS1)S(=O)(=O)N

Origin of Product

United States

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